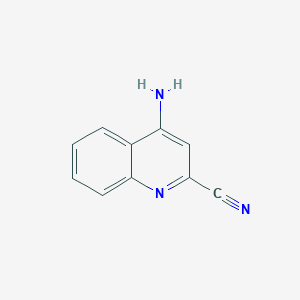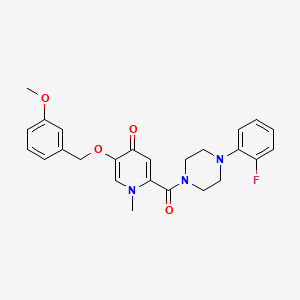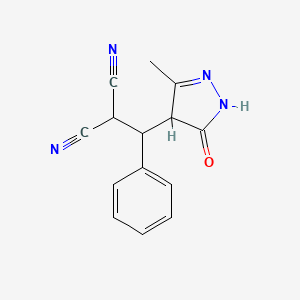
((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3-Methyl-5-oxo(2-pyrazolin-4-YL))phenylmethyl)methane-1,1-dicarbonitrile is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Catalytic Applications
One study discusses the catalytic oxidation of methane to methyl hydroperoxide and other oxygenates under mild conditions, showcasing the use of related catalysts for methane functionalization, which could imply potential uses in energy and environmental applications (Nizova, Süss-Fink, & Shul’pin, 1997). This highlights the role of pyrazoline derivatives in catalyzing reactions under environmentally benign conditions, suggesting potential for the queried compound in similar catalytic processes.
Synthetic Methodology
Research on the synthesis and anti-fungal activity of 1-phenyl-2,3-dimethylpyrazolin 5-thione derivatives provides evidence of the synthetic and biological applications of pyrazoline-based compounds (Bikkulova, Ivanov, & Medvedeva, 1986). This suggests that compounds like the queried one could be synthesized for potential use in pharmaceuticals or agrochemicals, given their reactivity and bioactivity profiles.
Material Science
The green synthesis of three substituted methane derivatives using ZnO nanoparticles as a powerful and recyclable catalyst underlines the importance of pyrazoline derivatives in material science, particularly in the development of environmentally friendly synthetic methods (Karami, Eskandari, & Khodabakhshi, 2013). This work indicates the potential for similar compounds to be utilized in the synthesis of new materials or as part of sustainable chemical processes.
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, has been reported to modulate p300/cbp activity . The p300/CBP proteins are histone acetyltransferases involved in transcriptional regulation, and modulation of their activity can influence gene expression.
Mode of Action
It’s worth noting that the structurally similar compound, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, has been reported to exhibit hypoglycemic activity
Result of Action
The structurally similar compound, 4-(3-methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, has been reported to exhibit hypoglycemic activity , suggesting that this compound might have similar effects.
Propiedades
IUPAC Name |
2-[(3-methyl-5-oxo-1,4-dihydropyrazol-4-yl)-phenylmethyl]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-12(14(19)18-17-9)13(11(7-15)8-16)10-5-3-2-4-6-10/h2-6,11-13H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDZACHPJOAXWPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C1C(C2=CC=CC=C2)C(C#N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N6-butyl-N4-(3,4-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2760140.png)
![N-(4-(2-((4-(1H-tetrazol-1-yl)phenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2760141.png)
![[5-(Ethoxymethyl)-1H-1,2,4-triazol-3-yl]methanamine;hydrochloride](/img/structure/B2760143.png)

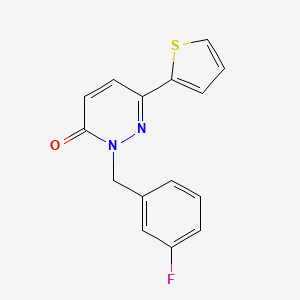
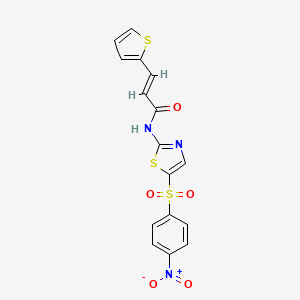
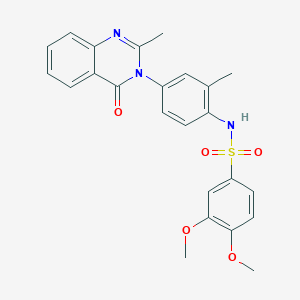
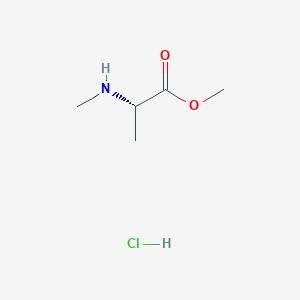
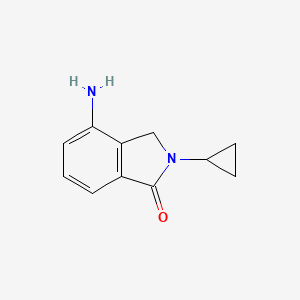

![4-[(Adamantan-1-ylformamido)methyl]benzoic acid](/img/structure/B2760159.png)

